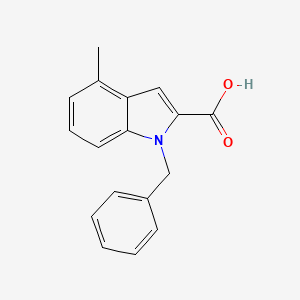
(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is a chemical compound with the CAS Number: 1311315-22-6 . It has a molecular weight of 227.78 . The compound is also known as N-isobutyl-1-phenyl-1-propanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of “(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is C13H22ClN. The InChI code is 1S/C13H21N.ClH/c1-4-13 (14-10-11 (2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H .Physical And Chemical Properties Analysis
“(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is a powder at room temperature . It has a molecular weight of 227.78 .Applications De Recherche Scientifique
Polymer Stabilization
A study by Aghamali̇yev et al. (2018) explored the synthesis of a compound through the interaction of specific amines and imidazoline, where the amine compounds were purified and tested as thermostabilizers for polypropylene. This research highlights the potential of such amine compounds in enhancing the thermal stability of polymers (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Corrosion Inhibition
Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an acidic medium. Their study demonstrates the effectiveness of these compounds in forming a protective layer on the steel surface, potentially useful for industrial applications in corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Cancer Research
Pettit et al. (2003) reported the synthesis and evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives as cancer cell growth inhibitors. This research offers insights into the design of new antineoplastic agents targeting cancer cells (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).
Antimicrobial Activities
Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the preparation of new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast, indicating the potential application of these compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
CO2 Adsorption
Prenzel, Wilhelm, & Rezwan (2014) tailored amine-functionalized hybrid ceramics for CO2 adsorption. Their work is crucial for developing new materials for gas separation and capture technologies, especially in tackling CO2 emissions (Prenzel, Wilhelm, & Rezwan, 2014).
Catalysis
Heutling, Pohlki, & Doye (2004) explored the use of [Ind(2)TiMe(2)] as a catalyst for the intermolecular hydroamination of alkynes, presenting a method for the synthesis of secondary amines. This catalytic approach opens avenues for the development of efficient synthesis processes in organic chemistry (Heutling, Pohlki, & Doye, 2004).
Organic Synthesis
Desrosiers, Côté, Boezio, & Charette (2006) demonstrated the catalytic addition of diorganozinc reagents to imines, leading to the preparation of enantiomerically enriched amines. This method is significant for the synthesis of chiral compounds, which are valuable in pharmaceuticals and agrochemicals (Desrosiers, Côté, Boezio, & Charette, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,14H,6,9-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVOJLWETHJMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)
![4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol hydrochloride](/img/structure/B6344268.png)
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)
amine hydrochloride](/img/structure/B6344296.png)
![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)
![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)

